

Trivertal: From Fragrance to Catalytic Ligand

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Compound Focus: Trivertal

CAS No.: 27939-60-2

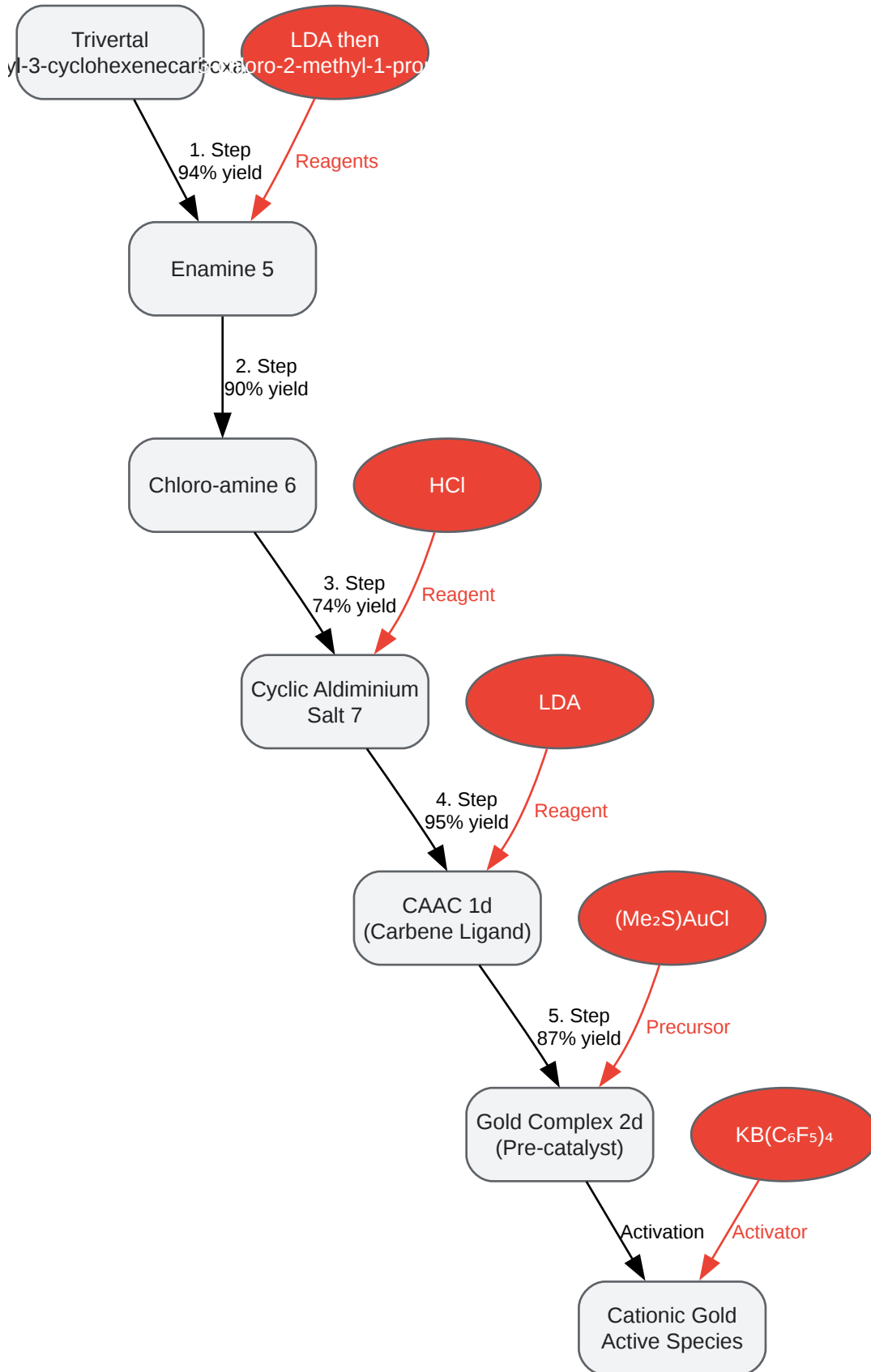
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Trivertal is commercially available as a 95/5 mixture of *cis* and *trans* isomers and is primarily used as a fragrance and flavor material [1]. Its key structural feature is a **locked cyclohexenyl ring with a specific methyl group substitution**, which provides a rigid and sterically demanding environment [2]. This property makes it invaluable for synthesizing a special class of molecules called **Spirocyclic (Alkyl) (Amino)Carbenes (CAACs)** [2].

The workflow below illustrates how **Trivertal** is transformed into a gold-based catalytic complex, which is then used to facilitate organic reactions:

Synthetic Pathway from Trivalent to Active Gold Catalyst



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Synthesis of a rigid CAAC ligand (1d) and its gold complex (2d) from **Trivertal** [2].

Catalytic Application in Hydroamination

The gold complex **2d**, derived from **Trivertal**, is highly effective at catalyzing the **hydroamination of internal alkynes** using secondary amines, a challenging reaction with few precedents [2]. The efficiency of this catalyst enables a powerful one-pot, three-component synthesis to create complex **1,2-dihydroquinoline derivatives**, which are important structures in medicinal chemistry [2].

The table below summarizes the catalytic performance of the **Trivertal**-derived gold complex (**2d**) in adding diethylamine to different internal alkynes, compared to a catalyst derived from a more expensive precursor (**2a**) [2].

Alkyne	Ligand	Temperature (°C)	Time (h)	Product Ratio (E/Z)	Total Yield (%)
PhC≡CPh (Diphenylacetylene)	1a	90	20	Single Product	98
	1d (from Trivertal)	90	20	Single Product	92
EtC≡CEt (3-Hexyne)	1a	110	16	43% / 57%	94
	1d (from Trivertal)	110	20	39% / 61%	93
PhC≡CMe (1-Phenyl-1-propyne)	1a	120	20	57% / 43%	89
	1d (from Trivertal)	120	20	52% / 48%	92

Experimental Protocol for Hydroamination [2]:

- **Reaction Setup:** Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
- **Typical Procedure:** In a sealed tube, combine the internal alkyne (0.5 mmol), diethylamine (0.5 mmol), the gold pre-catalyst **2d** (5 mol%), and $\text{KB}(\text{C}_6\text{F}_5)_4$ (5 mol%) in deuterated benzene (C_6D_6 , 0.4 mL).
- **Reaction Execution:** Heat the mixture at 90-120°C for 16-20 hours, monitoring progress by NMR spectroscopy.
- **Analysis:** Determine yields by ^1H NMR spectroscopy using an internal standard (e.g., benzyl methyl ether).

Implications for Drug Discovery

While **Trivertal** itself is not a drug candidate, its major research value lies in enabling catalytic methods to efficiently build **nitrogen-containing heterocycles** like 1,2-dihydroquinolines [2]. These structures are common scaffolds in pharmaceuticals and bioactive natural products. The methodology allows for the introduction of **three different substituents** in a single pot, significantly expanding the diversity of accessible compounds for biological screening [2].

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References

1. Trivertal [acs.org]
2. Synthesis of a Simplified Version of Stable Bulky and Rigid ... [pmc.ncbi.nlm.nih.gov]

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